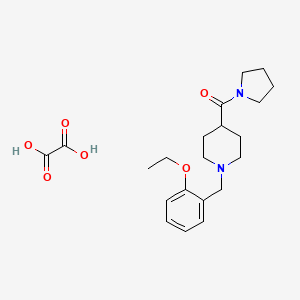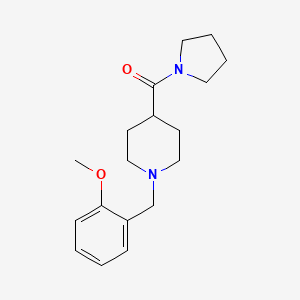
1-(2-ethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine oxalate
説明
1-(2-ethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine oxalate, commonly known as EPP, is a chemical compound that has been extensively researched for its potential applications in scientific research. EPP is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用機序
EPP acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body, including the brain. The sigma-1 receptor is involved in various physiological processes, including calcium signaling, ion channel regulation, and protein folding. EPP binds to the sigma-1 receptor and modulates its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
EPP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels, and the modulation of protein folding. EPP has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPP has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of EPP is its high affinity for the sigma-1 receptor, which allows for specific targeting of this protein in various tissues. EPP has also been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of EPP is its complex synthesis process, which can be time-consuming and expensive. Additionally, further research is needed to fully understand the safety and efficacy of EPP in humans.
将来の方向性
There are several future directions for research on EPP, including the development of more efficient synthesis methods, the investigation of the safety and efficacy of EPP in humans, and the exploration of its potential applications in other areas of scientific research. EPP has shown promise in the treatment of various neurological disorders, and further research is needed to fully understand its potential therapeutic benefits. Additionally, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its functions.
科学的研究の応用
EPP has been used extensively in scientific research, particularly in the field of neuroscience. EPP has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes in the body. EPP has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-2-23-18-8-4-3-7-17(18)15-20-13-9-16(10-14-20)19(22)21-11-5-6-12-21;3-1(4)2(5)6/h3-4,7-8,16H,2,5-6,9-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSJPHALNUPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate](/img/structure/B3951305.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951306.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951316.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951322.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951330.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951335.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951346.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951348.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951355.png)
![1-(2,3-dimethylphenyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951356.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951365.png)

